molecular formula C19H30N2O2 B1498498 (s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester CAS No. 675602-77-4

(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester

Cat. No.: B1498498
CAS No.: 675602-77-4
M. Wt: 318.5 g/mol
InChI Key: QKKDLYIXBVOROA-UHFFFAOYSA-N
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Description

(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester is a complex organic compound characterized by the presence of a pyrrolidine ring, a carbamic acid ester, and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common approach is the construction of the pyrrolidine ring followed by functionalization to introduce the carbamic acid ester and benzyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of substituted benzyl esters.

Mechanism of Action

The mechanism of action of (s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards these targets . The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-Methyl-(3-methyl-1-pyrrolidin-1-ylmethyl-butyl)-carbamic acid benzyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple biological targets makes it a valuable compound in medicinal chemistry and drug discovery .

Properties

CAS No.

675602-77-4

Molecular Formula

C19H30N2O2

Molecular Weight

318.5 g/mol

IUPAC Name

benzyl N-methyl-N-(4-methyl-1-pyrrolidin-1-ylpentan-2-yl)carbamate

InChI

InChI=1S/C19H30N2O2/c1-16(2)13-18(14-21-11-7-8-12-21)20(3)19(22)23-15-17-9-5-4-6-10-17/h4-6,9-10,16,18H,7-8,11-15H2,1-3H3

InChI Key

QKKDLYIXBVOROA-UHFFFAOYSA-N

SMILES

CC(C)CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2

Isomeric SMILES

CC(C)C[C@@H](CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)CC(CN1CCCC1)N(C)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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